Phenylhexylmethylchlorosilane (CAS 139989-80-3): Chemical Structure, Properties, and Advanced Applications
Phenylhexylmethylchlorosilane (CAS 139989-80-3): Chemical Structure, Properties, and Advanced Applications
Executive Summary
In the landscape of organosilicon chemistry, the strategic selection of silane reagents dictates the success of both API synthesis and chromatographic separations. Phenylhexylmethylchlorosilane (CAS 139989-80-3) is a highly specialized, asymmetric organosilane characterized by a chiral silicon center[1]. Unlike standard linear silanes, its unique architecture—featuring both a rigid aromatic ring and a flexible aliphatic chain directly bonded to silicon—provides an exceptional "steric umbrella." This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic behavior, and field-proven protocols for drug development and surface functionalization.
Chemical Structure & Fundamental Properties
Phenylhexylmethylchlorosilane, systematically named (chlorohexylmethylsilyl)benzene[2], possesses a chiral silicon atom bonded to four distinct substituents: a phenyl group, a hexyl chain, a methyl group, and a reactive chlorine atom.
This structure must not be confused with 6-phenylhexyldimethylchlorosilane (where the phenyl ring is tethered at the end of a hexyl chain)[3] or 6-phenylhexyltrichlorosilane[4]. The direct attachment of both the phenyl and hexyl groups to the silicon atom in CAS 139989-80-3 creates a highly crowded steric environment. This geometry heavily influences its hydrolytic stability and its behavior as a mixed-mode stationary phase precursor.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Phenylhexylmethylchlorosilane |
| IUPAC Name | (Chlorohexylmethylsilyl)benzene |
| CAS Number | 139989-80-3 |
| Molecular Formula | C13H21ClSi |
| Molecular Weight | 240.84 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Hydrolytic Sensitivity | Reacts rapidly with moisture to evolve HCl |
| Structural Feature | Chiral silicon center (Si bonded to Ph, Hex, Me, Cl) |
Mechanistic Insights: Reactivity & Stability
Organosilanes are widely utilized as protecting groups for reactive hydrogens in alcohols, amines, and carboxylic acids[5]. The causality behind choosing Phenylhexylmethylchlorosilane lies in its specific steric and electronic profile:
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The Steric Umbrella Effect: The combination of a planar, rigid phenyl group and a sweeping, flexible hexyl group creates a formidable barrier against nucleophilic attack. Silyl ethers formed from this reagent are significantly more resistant to acidic hydrolysis than those formed from Trimethylsilyl chloride (TMSCl), bridging the stability gap between standard aliphatic silanes and bulky reagents like tert-Butyldiphenylsilyl chloride (TBDPSCl).
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Dual-Mode Interactions: In surface chemistry, the direct Si-Aryl and Si-Alkyl bonds allow the modified surface to participate simultaneously in π−π stacking and hydrophobic van der Waals interactions[3].
Visualizations of Core Workflows
Figure 1: Nucleophilic catalysis and silylation mechanism of APIs.
Figure 2: Step-by-step surface modification of porous silica.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where physical or chemical cues confirm the success of each step.
Protocol 1: Silylation of an API Intermediate (Protecting Group Workflow)
This protocol is optimized for protecting sterically hindered secondary alcohols on complex API scaffolds.
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Preparation: Dissolve the API (1.0 eq) and Imidazole (2.5 eq) in anhydrous Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that stabilizes the transition state. Imidazole is used in excess because it acts as both a nucleophilic catalyst (forming a highly reactive N-silylimidazolium intermediate) and an acid scavenger[5].
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Addition: Add Phenylhexylmethylchlorosilane (1.2 eq) dropwise under an inert atmosphere at 0°C.
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Causality: The silylation reaction is exothermic. Cooling prevents the thermal degradation of sensitive functional groups on the API.
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Self-Validation (Visual Check): Monitor the reaction flask for the immediate formation of a dense white precipitate.
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Validation: This precipitate is imidazolium chloride. Its formation is a direct, visual confirmation that the Si-Cl bond has been successfully cleaved and the silylation is actively proceeding. If the solution remains clear, the silane was likely pre-hydrolyzed by ambient moisture.
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Workup: Quench the reaction with aqueous NaHCO3 and extract with hexanes.
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Causality: The massive lipophilicity imparted by the phenyl and hexyl groups ensures the protected API partitions exclusively into the non-polar hexane layer, leaving DMF and salts in the aqueous phase.
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Protocol 2: Silica Surface Modification (Mixed-Mode Stationary Phase)
Silane coupling agents are critical for modifying inorganic surfaces[6]. This protocol details the grafting of Phenylhexylmethylchlorosilane onto porous silica gel for HPLC applications.
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Silica Dehydration: Dry porous silica gel (e.g., 5 µm particle size, 100 Å pore size) under vacuum at 150°C for 12 hours.
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Causality: Removing physisorbed water is critical. If water is present, the chlorosilane will polymerize in bulk solution rather than forming a uniform monolayer on the silica surface.
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Grafting: Suspend the dried silica in anhydrous toluene. Add Pyridine (1.5 eq relative to surface silanols) and an excess of Phenylhexylmethylchlorosilane. Reflux at 110°C for 24 hours.
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Causality: Toluene’s high boiling point provides the necessary thermal energy to overcome the severe steric hindrance of the phenyl and hexyl groups, forcing the condensation with surface silanols.
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Self-Validation (Solubility Check): Filter the silica and wash sequentially with toluene, methanol, and water.
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Validation: Bare silica clumps in organic solvents and disperses in water. Successfully modified silica will exhibit the exact opposite behavior—it will float and repel water (superhydrophobicity), confirming successful surface grafting.
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Quantitative Validation: Perform elemental analysis (Carbon %).
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Validation: A carbon load between 8% and 12% quantitatively validates the ligand density, ensuring batch-to-batch reproducibility for chromatographic applications.
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References
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Gelest, Inc. "Phenyldimethylchlorosilane | Silanes". Gelest Product Specifications. [Link]
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MDPI. "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography". Molecules 2020, 25(21), 5058.[Link]
Sources
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. Benzene, (chlorohexylmethylsilyl)- | 139989-80-3 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Phenylhexyltrichlorosilane CAS 18035 33 1 | Changfu Chemical [cfsilicones.com]
- 5. Phenyldimethylchlorosilane | Silanes | Gelest [gelest.com]
- 6. tcichemicals.com [tcichemicals.com]
